

Spectroscopic Data of 2,4-Dibromo-6-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromo-6-nitrophenol

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Introduction

2,4-Dibromo-6-nitrophenol is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its rigid chemical structure, characterized by a substituted benzene ring, gives rise to distinct spectroscopic signatures. A thorough understanding of its spectral properties is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-dibromo-6-nitrophenol**, offering insights into its molecular characteristics.

Molecular Structure

The structural framework of **2,4-dibromo-6-nitrophenol**, with the IUPAC name **2,4-dibromo-6-nitrophenol** and CAS number 15969-09-2, forms the basis for the interpretation of its spectroscopic data.^[1] The numbering of the carbon and hydrogen atoms on the phenyl ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of **2,4-dibromo-6-nitrophenol** with atom numbering.

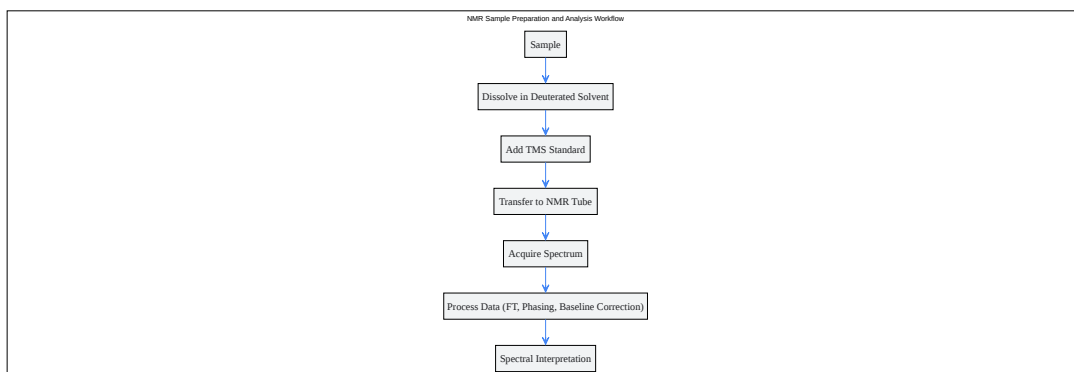
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4-dibromo-6-nitrophenol**, both ¹H and ¹³C NMR provide valuable structural

information.

Methodology: NMR Analysis

A typical experimental setup for acquiring NMR spectra of **2,4-dibromo-6-nitrophenol** would involve dissolving the sample in a deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts, particularly for the labile phenolic proton.



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Caption: General workflow for NMR analysis.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,4-dibromo-6-nitrophenol** is expected to show signals for the aromatic protons and the phenolic hydroxyl proton. Due to the limited availability of experimental data in public databases, predicted chemical shifts are provided below. These predictions are based on computational algorithms that are generally reliable for aromatic systems.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-3	8.3 - 8.5	Doublet	~2.5 Hz
H-5	8.0 - 8.2	Doublet	~2.5 Hz
-OH	10.0 - 11.0	Singlet (broad)	-

Interpretation of ^1H NMR Spectrum:

- Aromatic Protons:** The two aromatic protons, H-3 and H-5, are expected to appear as doublets due to coupling with each other (meta-coupling, $^4J_{\text{HH}}$). The electron-withdrawing effects of the nitro group and the bromine atoms deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The proton ortho to the nitro group (H-5) is typically more deshielded than the proton meta to it (H-3).
- Hydroxyl Proton:** The phenolic hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

^{13}C NMR Spectral Data

The source for experimental ^{13}C NMR data is cited as a publication by A. E. Sopchik and C. A. Kingsbury in the Journal of the Chemical Society, Perkin Transactions 2 from 1979.[1] Due to the difficulty in accessing this specific historical data, predicted chemical shifts are presented below.

Carbon	Predicted Chemical Shift (ppm)
C-1 (-OH)	150 - 155
C-2 (-Br)	110 - 115
C-3 (-H)	130 - 135
C-4 (-Br)	115 - 120
C-5 (-H)	125 - 130
C-6 (-NO ₂)	140 - 145

Interpretation of ^{13}C NMR Spectrum:

- Substituent Effects:** The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded. The carbon atoms bearing the bromine atoms (C-2 and C-4) will also be influenced by the halogen's electronegativity and its heavy atom effect. The

carbon attached to the strongly electron-withdrawing nitro group (C-6) will be deshielded. The carbons bearing hydrogen atoms (C-3 and C-5) will have chemical shifts that are influenced by the cumulative effects of the surrounding substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **2,4-dibromo-6-nitrophenol**, the IR spectrum will be characterized by absorptions corresponding to the O-H, N-O, C-Br, and aromatic C-H and C=C bonds.

Methodology: FT-IR Analysis

The standard method for obtaining an IR spectrum of a solid sample like **2,4-dibromo-6-nitrophenol** is using the potassium bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR). The sample is finely ground with KBr powder and pressed into a thin, transparent disk for analysis. ATR offers the advantage of minimal sample preparation. The data presented here is based on characteristic vibrational frequencies for substituted nitrophenols, as a readily available experimental solid-state spectrum with a detailed peak list is not publicly accessible. A vapor phase IR spectrum is available, though less commonly used for routine analysis.^[1]

Vibrational Mode	Characteristic Frequency Range (cm ⁻¹)
O-H stretch (phenolic)	3200 - 3600 (broad)
Aromatic C-H stretch	3000 - 3100
Asymmetric NO ₂ stretch	1520 - 1560
Symmetric NO ₂ stretch	1340 - 1380
Aromatic C=C stretch	1450 - 1600
C-O stretch (phenolic)	1180 - 1260
C-Br stretch	500 - 650

Interpretation of IR Spectrum:

- **O-H Region:** A broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group involved in hydrogen bonding.
- **Nitro Group:** Two strong absorption bands are expected for the nitro group: an asymmetric stretch typically between 1520 and 1560 cm^{-1} and a symmetric stretch between 1340 and 1380 cm^{-1} . These are highly characteristic and confirm the presence of the nitro functionality.
- **Aromatic Ring:** Aromatic C-H stretching vibrations appear above 3000 cm^{-1} , while the characteristic aromatic ring skeletal vibrations (C=C stretching) are observed in the 1450-1600 cm^{-1} region.
- **C-Br Bonds:** The carbon-bromine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 500 and 650 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Methodology: Mass Spectrometry Analysis

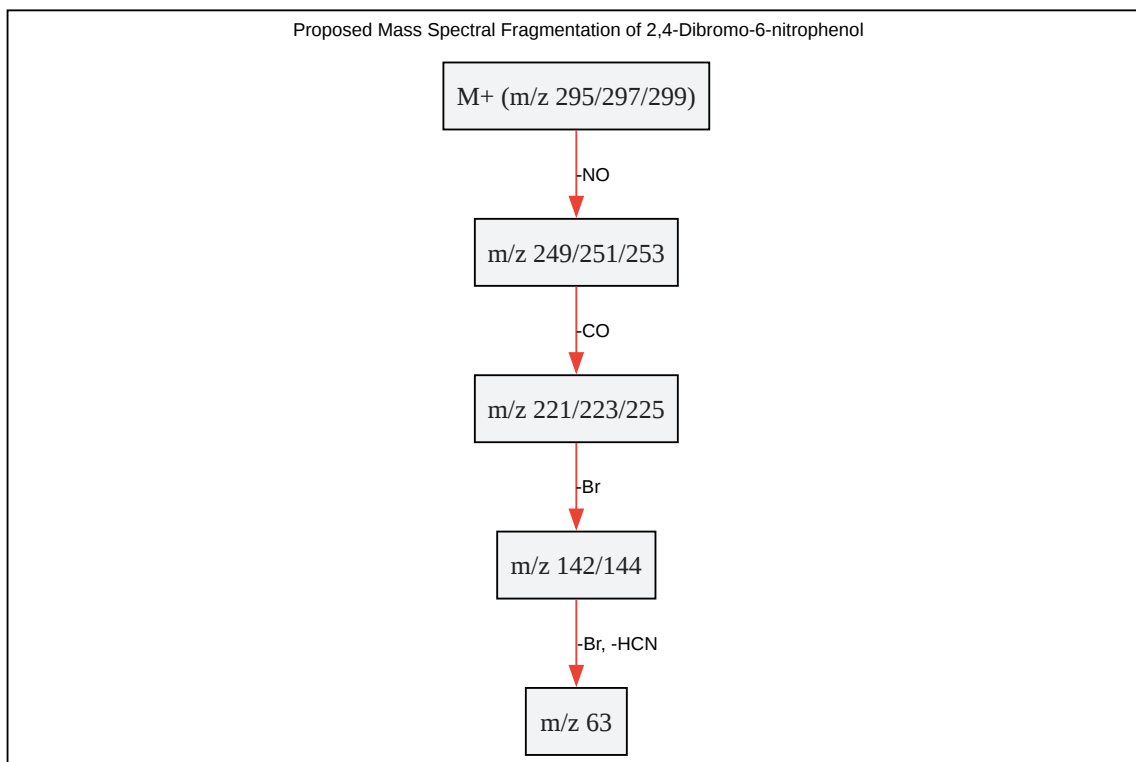
The mass spectrum of **2,4-dibromo-6-nitrophenol** is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The volatile compound is separated on a GC column and then introduced into the ion source of the mass spectrometer, where it is bombarded with high-energy electrons.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of **2,4-dibromo-6-nitrophenol** is available from the NIST Mass Spectrometry Data Center.[1] The molecular ion region is of particular importance due to the presence of two bromine atoms, which have two major isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

m/z	Proposed Fragment	Interpretation
295/297/299	$[\text{C}_6\text{H}_3^{79}\text{Br}_2\text{NO}_3]^+ /$ $[\text{C}_6\text{H}_3^{79}\text{Br}^{81}\text{BrNO}_3]^+ /$ $[\text{C}_6\text{H}_3^{81}\text{Br}_2\text{NO}_3]^+$	Molecular ion (M^+) peak cluster with a characteristic ~1:2:1 intensity ratio, confirming the presence of two bromine atoms.
249/251/253	$[\text{C}_6\text{H}_3^{79}\text{Br}_2\text{O}_2]^+ /$ $[\text{C}_6\text{H}_3^{79}\text{Br}^{81}\text{BrO}_2]^+ /$ $[\text{C}_6\text{H}_3^{81}\text{Br}_2\text{O}_2]^+$	Loss of NO from the molecular ion.
221/223/225	$[\text{C}_5\text{H}_3^{79}\text{Br}_2\text{O}]^+ /$ $[\text{C}_5\text{H}_3^{79}\text{Br}^{81}\text{BrO}]^+ /$ $[\text{C}_5\text{H}_3^{81}\text{Br}_2\text{O}]^+$	Loss of NO and subsequent loss of CO.
142/144	$[\text{C}_5\text{H}_3^{79}\text{Br}]^+ / [\text{C}_5\text{H}_3^{81}\text{Br}]^+$	Loss of a bromine radical and CO from a fragment.
63	$[\text{C}_5\text{H}_3]^+$	Loss of both bromine atoms and other functional groups.

Proposed Fragmentation Pathway:



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Caption: A simplified proposed fragmentation pathway for **2,4-dibromo-6-nitrophenol**.

The fragmentation is initiated by the ionization of the molecule. The molecular ion can then undergo a series of fragmentation reactions, with the loss of small, stable neutral molecules like nitric oxide (NO) and carbon monoxide (CO) being common pathways for nitrophenols. Subsequent loss of the bromine atoms leads to the smaller observed fragments. The characteristic isotopic patterns for fragments containing one or two bromine atoms are key to identifying these species in the mass spectrum.

Conclusion

The spectroscopic data of **2,4-dibromo-6-nitrophenol** provides a detailed fingerprint of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals

the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident identification and characterization of this important chemical compound in various applications.

References

- PubChem. (n.d.). **2,4-Dibromo-6-nitrophenol**. National Center for Biotechnology Information.
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Sources

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